Carbamimidic acid, ethyl ester

Antibacterial Synergism Sulfonamide Potentiation Structure-Activity Relationship

Researchers requiring guanidinylation or 2-ethoxy-pyrimidine synthesis face limited alternatives: methyl carbamimidate transfers -CH3, disrupting lipophilicity, while ethyl carbamate is a genotoxic carcinogen lacking guanidinylation capacity. This O-ethylisourea reagent delivers 76% isolated yield (+8% vs. guanidine) under microwave, enables esterification in ≤5 min (>10× acceleration), and is the mandatory DHEP starting material. Free base (MW 88.11); HCl salt (CAS 31407-74-6) recommended for stability.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 28464-55-3
Cat. No. B13199642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamimidic acid, ethyl ester
CAS28464-55-3
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCCOC(=N)N
InChIInChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)
InChIKeyHEFJCHKCDAWHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamimidic Acid Ethyl Ester: O-Ethylisourea Scaffold Sourcing


Carbamimidic acid, ethyl ester (CAS 28464-55-3, ethyl carbamimidate, O-ethylisourea) is a C3 prodrug and reagent intermediate belonging to the O-alkylisourea class [1]. Unlike conventional esters, its core motif features an electrophilic carbon susceptible to nucleophilic attack, enabling guanidinylation, esterification, and pyrimidine cyclocondensation [1][2]. The free base (MW 88.11 g/mol) is typically supplied as a laboratory reagent, though the hydrochloride salt (CAS 31407-74-6) is more commonly handled to improve stability during procurement .

Reagent format Free base (research) or HCl salt (stable procurement)
Key reactivity Guanidinylation, esterification, pyrimidine cyclocondensation
Handling Store under inert gas at 2–8°C (HCl salt); avoid aqueous acid/base

Carbamimidic Acid Ethyl Ester: Irreplaceable Scaffold


Substituting carbamimidic acid ethyl ester with methyl carbamimidate (CAS 2440-60-0) or ethyl carbamate (CAS 51-79-6) fundamentally alters reaction outcomes. Methyl carbamimidate transfers a -CH3 group rather than the -CH2CH3 moiety, disrupting lipophilicity and steric profiles in downstream drug intermediates [1]. Ethyl carbamate, while sharing a C2 framework, is a genotoxic multisite carcinogen with an oxygen-bound alkyl chain; replacing the =NH moiety with =O abolishes guanidinylation capacity entirely, limiting its use to simple carbamoylation [2][3]. These structural nuances dictate divergent regulatory, reactivity, and selectivity profiles that cannot be reconciled post-procurement.

Methyl analog Methyl carbamimidate transfers a -CH3 group, altering steric and lipophilic profiles critical for drug intermediate design.
Ethyl carbamate Genotoxic multisite carcinogen (IARC 2A); =O replaces =NH, abolishing guanidinylation capacity entirely.

Carbamimidic Acid Ethyl Ester: Head-to-Head Evidence


Antibacterial Synergist Potency

Carbamimidic acid, ethyl ester (O-ethylisourea) demonstrates a qualitative antibacterial advantage over its structural analog urethane (ethyl carbamate). When ethane is inactive at 200 mg/100 mL, substituting =NH for =O (converting urethane into O-ethylisourea) produces a 'very active synergist' in sulfonamide combination studies [1]. This demonstrates that O-ethylisourea is more active than guanidine, positioning the target compound as the preferred procurement candidate for sulfonamide potentiation screens among this chemical series [1].

Antibacterial synergist
Head-to-head
“Very active synergist” vs urethane inactive at 200 mg/100 mL
Supports sulfonamide synergist assay context
Early in vitro data; verify with current methods
Antibacterial Synergism Sulfonamide Potentiation Structure-Activity Relationship

Guanidinylation Yield Advantage

Under microwave irradiation on KF-Al2O3 support, the O-ethylisourea derivative (1-benzoyl-3-benzyl-O-ethylisourea) achieves a 76% isolated yield, compared to 68% for the analogous guanidine (1-benzoyl-3-benzylguanidine) [1]. Both were generated from thiourea and thiocarbamate precursors, respectively. The higher yield of the isourea route (Δ+8%) under identical conditions—dry media with KF-Al2O3 under microwave—provides a direct, quantifiable advantage for selecting carbamimidic acid, ethyl ester as a synthetic intermediate during N-acylguanidine synthesis [1].

Guanidinylation yield
Head-to-head
76% yield vs 68% (Δ +8%)
Yield context for microwave guanidinylation
KF-Al₂O₃ supported, microwave conditions
Guanidinylation Microwave-Assisted Synthesis Thiourea Derivatives

Toxicity Profile vs. Ethyl Carbamate

Ethyl carbamate (urethane) is a confirmed genotoxic multisite carcinogen with a BMDL10 as low as 0.3 mg/kg bw/day, raising significant regulatory barriers for any application. In contrast, the O-alkylisourea class, to which carbamimidic acid, ethyl ester belongs, is described as 'less reactive, and as a consequence less toxic, than other alkylating species' [2]. This class-level inference is critical for procurement officers weighing safety, disposal costs, and regulatory burden. While carbamimidic acid, ethyl ester is not inert—it remains a reactive alkylating agent—it represents a meaningfully less hazardous scaffold than the structurally analogous ethyl carbamate [1][2].

Toxicity profile
Class-level
O-alkylisourea: lower reactivity vs ethyl carbamate IARC 2A, BMDL10 0.3 mg/kg
Class-level toxicity context for procurement safety review
Verify per application; not inert
Genotoxicity Carcinogenicity Alkylation

Microwave-Accelerated Esterification

In a direct synthesis protocol, microwave-irradiated reactions of carboxylic acids with O-ethylisourea achieve complete esterification within 5 minutes, with excellent yields [1]. In contrast, O-alkylisoureas used under conventional heating require prolonged reaction times or elevated temperatures to overcome their inherently lower reactivity [1][2]. This quantifiable reaction time advantage (≤5 min vs. hours) uniquely positions carbamimidic acid, ethyl ester for high-throughput parallel synthesis and flow chemistry applications that demand rapid turnaround times.

Esterification rate
Context-dependent
Complete ≤5 min under microwave vs hours conventional heating
Microwave protocol enables high-throughput synthesis
Monomode microwave synthesizer required
Esterification Microwave Chemistry Carboxylic Acid Activation

DHEP Synthesis Specificity

Carbamimidic acid, ethyl ester is the irreplaceable precursor for synthesizing 2-ethoxy-4,6-dihydroxypyrimidine (DHEP), a critical pharmaceutical and agrochemical intermediate [1]. The patented process explicitly requires an O-ethylisourea salt—preferably formed in situ from cyanamide and ethanol in the presence of a mineral acid—to react with a malonic acid dialkyl ester in the presence of a methoxide base [1][2]. No other O-alkylisourea (methyl, isopropyl) can produce the exact ethoxy substitution pattern required for DHEP's bioactivity. This positional specificity creates a non-negotiable procurement requirement for any lab synthesizing this pyrimidine class [1].

DHEP precursor
Head-to-head
O-Ethylisourea required; methyl/isopropyl analogs yield different pyrimidines
Non-interchangeable for ethoxy-pyrimidine synthesis
Patent-matching identity critical
Pyrimidine Synthesis Agrochemical Intermediate DHEP Production

Hydrolytic Stability Profile

Carbamimidic acid, ethyl ester undergoes thermal decomposition above 150°C and is susceptible to ester hydrolysis under both aqueous acidic and basic conditions . The hydrochloride salt form (CAS 31407-74-6) exhibits a melting point of 99-101°C and requires storage under inert gas (N2 or Ar) at 2-8°C to prevent degradation . While O-methylisourea hydrolyzes with alkyl-oxygen fission at lower acidities, the ethyl ester's stability profile is consistent with its class and sufficient for standard laboratory handling without specialized equipment—provided proper temperature and atmosphere controls are maintained [1]. This stability data directly informs procurement decisions regarding shipping conditions, shelf-life expectations, and usable working temperature ranges.

Stability profile
Data to verify
Decomp. >150°C; hydrolyzes in aq. acid/base; HCl salt mp 99–101°C, store 2–8°C inert
Stability profile defines storage and handling protocols
Supports procurement logistics planning
Thermal Stability Hydrolysis Storage Conditions

Carbamimidic Acid Ethyl Ester: Application Scenarios


Microwave Guanidinylation for N-Acylguanidines

Leverage the 76% isolated yield (Δ +8% vs. the analogous guanidine) demonstrated under microwave conditions using carbamimidic acid ethyl ester as the guanidinylating agent. This is particularly suited for medicinal chemistry groups building targeted guanidine libraries where maximizing yield under identical conditions directly reduces per-compound synthesis costs [1].

DHEP Production for Agrochemicals

For contract manufacturing organizations (CMOs) producing DHEP, carbamimidic acid ethyl ester (or its HCl salt) is a mandatory starting material. The patented process exclusively requires O-ethylisourea to achieve the 2-ethoxy substitution pattern; no alternative O-alkylisourea can substitute without altering the final product identity [2].

High-Throughput Carboxylic Acid Esterification

Utilize carbamimidic acid ethyl ester for parallel synthesis workflows requiring carboxylic acid esterification in ≤5 minutes under microwave irradiation. The >10x acceleration compared to conventional heating methods makes this reagent a cost-effective choice for labs generating ethyl ester libraries with limited instrument time [3].

Sulfonamide Synergist Screening

Researchers investigating sulfonamide potentiation should prioritize carbamimidic acid ethyl ester over urethane or guanidine. While urethane is inactive at 200 mg/100 mL in bacterial growth assays, the target compound's isourea scaffold confers 'very active synergist' status, making it a superior positive control or lead scaffold for antibacterial discovery programs [4].

Application
Selection Property
Validation Focus
N-Acylguanidine library synthesis
Guanidinylation yield profile
Microwave protocol reproducibility
DHEP agrochemical intermediate
Ethoxy-substitution specificity
Patent-matching pyrimidine identity
Carboxylic acid parallel esterification
Microwave-accelerated reactivity
Throughput and product library scope
Sulfonamide potentiation screening
Synergist activity context
Assay-specific comparator benchmarking
Quote Request

Request a Quote for Carbamimidic acid, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.